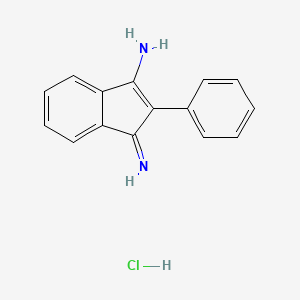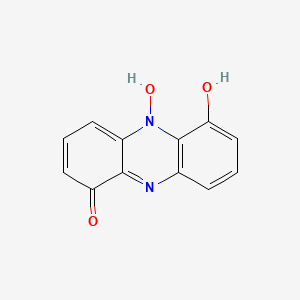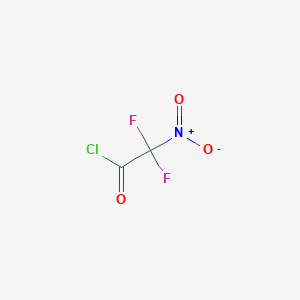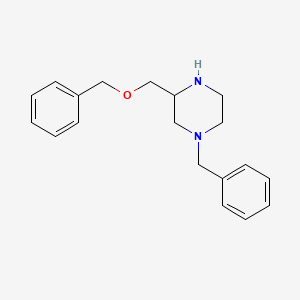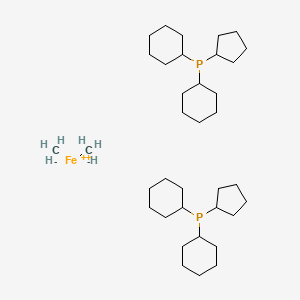
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is a complex organometallic compound that features a unique combination of carbanide, dicyclohexyl(cyclopentyl)phosphane, and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) typically involves the reaction of dicyclohexyl(cyclopentyl)phosphane with an iron(2+) precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species .
Scientific Research Applications
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) exerts its effects involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+)
- Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) is unique due to its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C36H68FeP2 |
|---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
carbanide;dicyclohexyl(cyclopentyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H31P.2CH3.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;/h2*15-17H,1-14H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
NVNPHCKMYQBUDT-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCC(CC1)P(C2CCCCC2)C3CCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCC3.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


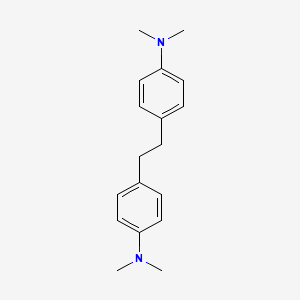

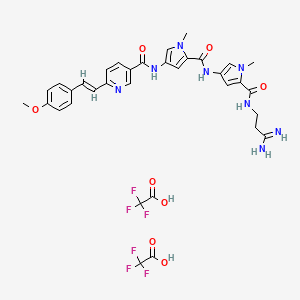

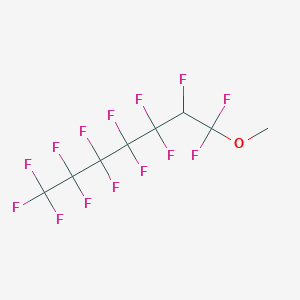
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
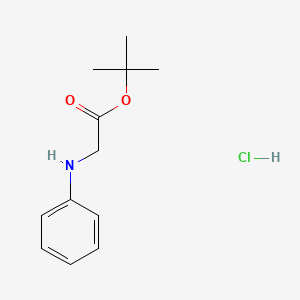
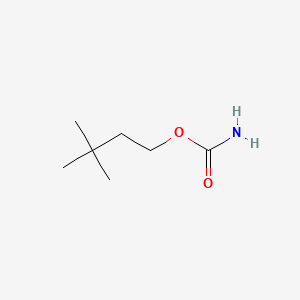
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
